molecular formula C11H13NO B7798876 7-Methyl-1-tetralone oxime

7-Methyl-1-tetralone oxime

Cat. No.: B7798876
M. Wt: 175.23 g/mol
InChI Key: NRXXCKJRKNRTSY-VAWYXSNFSA-N
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Description

7-Methyl-1-tetralone oxime is an organic compound with the molecular formula C11H13NO It is a derivative of tetralone, featuring an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-tetralone oxime typically involves the reaction of 7-Methyl-1-tetralone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-tetralone oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Mechanism of Action

The mechanism of action of 7-Methyl-1-tetralone oxime involves its interaction with specific molecular targets. For instance, oxime compounds are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate, leading to the release of the enzyme .

Comparison with Similar Compounds

  • 1-Tetralone oxime
  • 7-Methoxy-1-tetralone oxime
  • 6-Methyl-1-tetralone oxime

Comparison: 7-Methyl-1-tetralone oxime is unique due to the presence of a methyl group at the 7-position, which can influence its reactivity and biological activity. Compared to 1-Tetralone oxime, the methyl substitution can lead to differences in steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems .

Properties

IUPAC Name

(NE)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXXCKJRKNRTSY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=NO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(CCC/C2=N\O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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